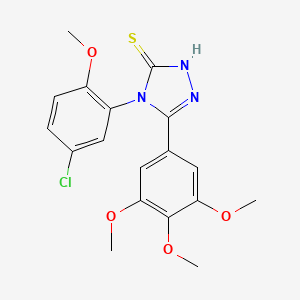
4-(5-chloro-2-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Chloro-2-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-ylhydrosulfide is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of both chloro and methoxy substituents on the phenyl rings, which can significantly influence its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-chloro-2-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-ylhydrosulfide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Substitution Reactions: The chloro and methoxy groups can be introduced through electrophilic aromatic substitution reactions. For instance, chlorination can be achieved using reagents like thionyl chloride, while methoxylation can be done using methanol in the presence of a catalyst.
Hydrosulfide Introduction: The hydrosulfide group can be introduced through nucleophilic substitution reactions, often using thiol-containing reagents under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or ketones.
Reduction: Reduction reactions can target the chloro group, converting it to a corresponding hydrocarbon.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of hydrocarbons.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(5-Chloro-2-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-ylhydrosulfide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the presence of the triazole ring, which is known for its biological activity.
Chemical Biology: Used as a probe to study enzyme interactions and inhibition mechanisms.
Material Science: Potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of this compound is largely dependent on its interaction with biological targets. The triazole ring can interact with enzymes and proteins, inhibiting their activity. The chloro and methoxy groups can enhance its binding affinity and selectivity towards specific molecular targets. Pathways involved may include inhibition of enzyme activity, disruption of cell membrane integrity, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Chloro-2-methoxyphenyl)-4H-1,2,4-triazole
- 5-(3,4,5-Trimethoxyphenyl)-4H-1,2,4-triazole
- 4-(5-Chloro-2-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole
Uniqueness
The uniqueness of 4-(5-chloro-2-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-ylhydrosulfide lies in the combination of its substituents, which can significantly influence its chemical reactivity and biological activity. The presence of both chloro and methoxy groups on the phenyl rings, along with the triazole core, provides a unique scaffold for the development of new therapeutic agents and advanced materials.
Properties
Molecular Formula |
C18H18ClN3O4S |
|---|---|
Molecular Weight |
407.9 g/mol |
IUPAC Name |
4-(5-chloro-2-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H18ClN3O4S/c1-23-13-6-5-11(19)9-12(13)22-17(20-21-18(22)27)10-7-14(24-2)16(26-4)15(8-10)25-3/h5-9H,1-4H3,(H,21,27) |
InChI Key |
XKKPTQJTCXFNMT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N2C(=NNC2=S)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















